N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
Description
N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2 of the benzofuran core. The structure includes a 3-(2-(m-tolyloxy)acetamido) substituent, where the m-tolyloxy group (meta-methylphenoxy) introduces steric and electronic effects.
Properties
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-16-8-7-11-18(14-16)29-15-21(27)26-22-19-12-5-6-13-20(19)30-23(22)24(28)25-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZJEQWRHPEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in material synthesis and bioimaging applications.
Mechanism of Action
The mechanism of action of N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of tumor growth or antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide (Target) | Not Provided | Not Provided | - m-tolyloxy (meta-methylphenoxy) acetamido - N-phenyl carboxamide |
Not Provided |
| 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide | C26H24N2O4 | 428.5 | - Ethoxy at position 5 - N-methylacetamido on phenyl ring |
929428-24-0 |
| N-(2-methoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide | C22H18N2O4S | 406.5 | - Thiophen-2-yl acetamido - 2-methoxyphenyl carboxamide |
862830-23-7 |
| 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | Not Provided | Not Provided | - 4-chlorophenoxy acetamido - 2-fluorophenyl carboxamide |
887877-37-4 |
2.1 Substituent Effects on Electronic and Steric Properties
- Target vs. 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-... (CAS 929428-24-0): The ethoxy group at position 5 (electron-donating) may enhance solubility compared to the target compound’s unsubstituted benzofuran core. The N-methylacetamido group on the phenyl ring introduces a methyl group, reducing polarity compared to the target’s m-tolyloxy acetamido (which has a methylphenoxy group) .
- Target vs. N-(2-methoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)... The 2-methoxyphenyl carboxamide (electron-donating) contrasts with the target’s N-phenyl, which lacks substituents, possibly altering binding affinity in biological targets .
- Target vs. 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)... (CAS 887877-37-4): The 4-chlorophenoxy (electron-withdrawing) and 2-fluorophenyl groups increase polarity and metabolic stability compared to the target’s m-tolyloxy and N-phenyl. Halogens may enhance interactions with hydrophobic protein pockets but reduce solubility .
Biological Activity
N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.
Overview of Benzofuran Compounds
Benzofuran derivatives are known for their broad range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral properties. The structural features of benzofurans contribute significantly to their interaction with biological targets, influencing cellular processes and biochemical pathways .
Target of Action
The primary targets for benzofuran compounds often include enzymes and receptors involved in cell signaling and metabolic processes. For instance, they may interact with NMDA receptors, which play a crucial role in excitotoxicity and neuroprotection .
Mode of Action
Benzofuran compounds can modulate various signaling pathways by acting as enzyme inhibitors or receptor antagonists. This modulation can lead to protective effects against oxidative stress and neuronal damage.
Biochemical Pathways
Research indicates that these compounds can influence pathways related to apoptosis, inflammation, and oxidative stress. For example, certain derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation .
Neuroprotective Effects
Studies have demonstrated that N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide exhibits significant neuroprotective effects. In vitro assays using primary cultured rat cortical neurons revealed that this compound could protect against NMDA-induced excitotoxicity. Its efficacy was comparable to memantine, a well-known NMDA antagonist .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenate, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and tested for their neuroprotective properties. Among them, N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide showed potent protection against excitotoxic damage at concentrations as low as 30 μM .
- Antioxidant Activity Assessment : In a comparative study, the antioxidant activities of various benzofuran derivatives were evaluated. The results indicated that the presence of specific substituents on the benzofuran moiety significantly enhanced antioxidant activity, with N-phenyl-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide being one of the most effective candidates .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
